molecular formula C15H9F4NO B11835469 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole

4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole

Cat. No.: B11835469
M. Wt: 295.23 g/mol
InChI Key: AOMAFOWJBJMIAE-UHFFFAOYSA-N
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Description

4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole is a fluorinated indole derivative. Indoles are important subunits in many natural products and pharmacologically active compounds. Fluorinated indole derivatives have shown significant biological activities, including inhibition of HIV-1, acting as CB2 cannabinoid receptor ligands, and preventing thrombus formation by inhibiting factor Xa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated indoles often involves electrophilic fluorination. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C can yield a mixture of fluorinated indoline derivatives. Subsequent treatment with potassium hydroxide in methanol can afford the desired fluorinated indole .

Industrial Production Methods

Industrial production methods for fluorinated indoles typically involve large-scale electrophilic fluorination reactions. The use of reagents like trifluoromethyl hypofluorite and Selectfluor is common due to their efficiency in introducing fluorine atoms into the indole structure .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions

    Electrophilic Fluorination: Reagents like trifluoromethyl hypofluorite and Selectfluor are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield various fluorinated indoline derivatives .

Scientific Research Applications

4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole involves its interaction with specific molecular targets. For instance, fluorinated indoles can act as inhibitors of enzymes like factor Xa, preventing thrombus formation. The compound’s fluorinated groups enhance its binding affinity and specificity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents with enhanced efficacy and reduced side effects .

Properties

Molecular Formula

C15H9F4NO

Molecular Weight

295.23 g/mol

IUPAC Name

4-fluoro-6-[3-(trifluoromethoxy)phenyl]-1H-indole

InChI

InChI=1S/C15H9F4NO/c16-13-7-10(8-14-12(13)4-5-20-14)9-2-1-3-11(6-9)21-15(17,18)19/h1-8,20H

InChI Key

AOMAFOWJBJMIAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C=CN3)C(=C2)F

Origin of Product

United States

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